molecular formula C19H22N2O2S2 B2499168 N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 381190-82-5

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2499168
CAS No.: 381190-82-5
M. Wt: 374.52
InChI Key: CYPUSXNSVPTQQI-WJDWOHSUSA-N
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Description

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, as part of the thiazolidin-4-one derivatives, has been synthesized and evaluated for its antimicrobial properties. These compounds have shown significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Additionally, they have displayed antifungal activity against Aspergillus niger and Candida albicans, indicating their potential as broad-spectrum antimicrobial agents. The structural confirmation of these compounds was achieved through IR, 1HNMR, and elemental analysis, establishing a solid foundation for understanding their chemical properties (Baviskar, Khadabadi, & Deore, 2013).

Derivative Synthesis and Molecular Properties A variety of thiazolidin-4-one derivatives, including this compound, have been synthesized using cyclocondensation reactions. These derivatives have been studied for their molecular properties and antimicrobial effectiveness. Notably, some of these compounds demonstrated promising activities, highlighting their potential in antimicrobial applications. The synthesis methods have been validated through various chemical analysis techniques, ensuring the reliability of the molecular structures of these derivatives (Gouda, Berghot, Shoeib, & Khalil, 2010).

Novel Antimicrobial Agents Further research into this compound and its derivatives has uncovered a range of novel antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal species, demonstrating their potential as effective antimicrobial agents. The research also involves the synthesis of related compounds through different chemical reactions, expanding the scope of potential antimicrobial compounds in this chemical class (Incerti et al., 2017).

Properties

IUPAC Name

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-13-7-9-14(10-8-13)11-16-18(23)21(19(24)25-16)12-17(22)20-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPUSXNSVPTQQI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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